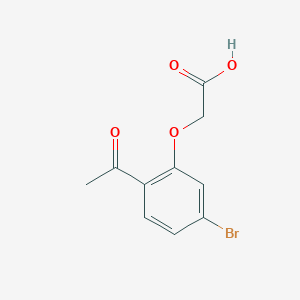

2-(2-Acetyl-5-bromophenoxy)acetic acid

Description

Contextualization within the Field of Aryloxyacetic Acid Derivatives

Aryloxyacetic acid derivatives are characterized by a core structure consisting of a phenyl ring linked to an acetic acid moiety through an ether bond. This structural motif is the foundation for a diverse range of molecules with a wide array of chemical and biological properties. The versatility of the aryloxyacetic acid scaffold allows for the introduction of various functional groups onto the aromatic ring, leading to a vast library of compounds with tailored characteristics. These derivatives have been extensively investigated for their applications in medicinal chemistry, agriculture, and materials science.

Rationale for Academic Investigation of 2-(2-Acetyl-5-bromophenoxy)acetic Acid

The academic interest in this compound stems from the unique combination of its functional groups: an acetyl group and a bromine atom, attached to the phenoxyacetic acid core. The presence of a halogen, specifically bromine, is known to enhance the lipophilicity of a molecule, which can influence its ability to cross biological membranes. sigmaaldrich.com Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. sigmaaldrich.com

Historical and Contemporary Relevance of Substituted Phenoxyacetic Acids in Chemical Research

The study of substituted phenoxyacetic acids has a rich history, with early research focusing on their plant growth-regulating properties. This led to the development of widely used herbicides. Contemporary research has expanded the scope of investigation to include a broad spectrum of potential applications. In medicinal chemistry, these compounds are explored for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. jetir.org The ability to systematically modify the substituents on the phenoxy ring allows for the fine-tuning of their biological activity and the exploration of structure-activity relationships.

Overview of Research on Related Compounds with Bromine and Acetyl Functionalities

Research on aryloxyacetic acid derivatives bearing bromine and acetyl functionalities has revealed a range of interesting properties. For instance, brominated phenoxyacetic acids have demonstrated significant antimicrobial and antifungal activities. propulsiontechjournal.com The bromine substituent is often associated with enhanced biological potency. Similarly, acetyl-substituted phenoxyacetic acids have been synthesized and investigated for their coordination chemistry and potential applications in materials science. For example, 2-(4-acetylphenoxy)acetic acid has been used as a ligand to synthesize coordination polymers with interesting structural and photoluminescent properties. bcrec.id The combined presence of both bromine and acetyl groups in a single molecule, as in the case of this compound, suggests a promising avenue for the development of novel compounds with unique and potentially synergistic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-5-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-3-2-7(11)4-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOOPHNSSCTKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303742 | |

| Record name | 2-(2-acetyl-5-bromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90772-69-3 | |

| Record name | NSC160877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-acetyl-5-bromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Acetyl 5 Bromophenoxy Acetic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-(2-Acetyl-5-bromophenoxy)acetic acid reveals that the target molecule can be disconnected at the ether linkage, a common strategy for phenoxyacetic acids. This primary disconnection points to two key precursors: 2-acetyl-5-bromophenol and a two-carbon synthon for the acetic acid moiety, such as a haloacetic acid or its ester.

Further deconstruction of 2-acetyl-5-bromophenol suggests two potential synthetic routes for this intermediate. One approach involves the Friedel-Crafts acylation of a bromophenol, while the other entails the bromination of a hydroxyacetophenone. The feasibility of each route depends on the regioselectivity of the respective reactions.

Key Precursors Identified:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Acetyl-5-bromophenol | (Structure not available) | Provides the substituted phenolic backbone |

| Chloroacetic acid or its ester | ClCH₂COOH or ClCH₂COOR | Source of the acetic acid side chain |

| 4-Bromophenol (B116583) | (Structure not available) | Potential starting material for Friedel-Crafts acylation |

| 2-Hydroxyacetophenone | (Structure not available) | Potential starting material for bromination |

Detailed Synthetic Protocols for Core Scaffold Assembly

The formation of the phenoxyacetic acid core of this compound is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis.

Etherification Reactions

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this reaction involves the deprotonation of the precursor, 2-acetyl-5-bromophenol, to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic reagent like ethyl chloroacetate (B1199739). The resulting ester, ethyl 2-(2-acetyl-5-bromophenoxy)acetate, can then be hydrolyzed to yield the final carboxylic acid.

A typical procedure would involve reacting 2-acetyl-5-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate and a solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is often heated to facilitate the nucleophilic substitution.

Aromatic Substitution Strategies

The synthesis of the key intermediate, 2-acetyl-5-bromophenol, relies on aromatic substitution strategies. Two primary approaches can be considered:

Friedel-Crafts Acylation of 4-Bromophenol: This method involves introducing the acetyl group onto the 4-bromophenol ring. However, achieving the desired 2-position acylation can be challenging due to the directing effects of the hydroxyl and bromo substituents. The hydroxyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. This could lead to a mixture of isomers, complicating the purification process. The reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com

Bromination of 2-Hydroxyacetophenone: This alternative strategy involves the regioselective bromination of 2-hydroxyacetophenone. The hydroxyl and acetyl groups will direct the incoming bromine atom. The hydroxyl group's strong activating and directing effect would favor substitution at the positions ortho and para to it. Careful control of the brominating agent and reaction conditions is crucial to achieve the desired 5-bromo isomer. Reagents like N-bromosuccinimide (NBS) are often employed for such selective brominations.

Introduction and Functionalization of Acetyl and Bromine Substituents

Pre-functionalization of the Phenol (B47542): The most logical approach involves having the acetyl and bromine groups in their correct positions on the phenol ring before the etherification step. This simplifies the final steps of the synthesis and avoids potential side reactions that could occur if these functional groups were introduced after the formation of the phenoxyacetic acid moiety.

Friedel-Crafts Acylation: As mentioned, this reaction introduces the acetyl group. The choice of solvent and catalyst can influence the regioselectivity.

Bromination: Electrophilic aromatic bromination is used to introduce the bromine atom. The regioselectivity is governed by the existing substituents on the aromatic ring. For 2-hydroxyacetophenone, the hydroxyl group is a powerful ortho-, para-director, which would favor bromination at the 5-position.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound.

Key Optimization Parameters:

| Reaction Step | Parameter to Optimize | Potential Impact on Yield and Purity |

| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaH) | Stronger bases can increase the rate of phenoxide formation but may also lead to side reactions. |

| Solvent (e.g., Acetone, DMF) | Polar aprotic solvents can accelerate Sₙ2 reactions. | |

| Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions. | |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | |

| Hydrolysis of the Ester | Acid or Base catalyst | The choice of catalyst and its concentration can affect the rate and completeness of the hydrolysis. |

| Temperature | Heating is often required to drive the hydrolysis to completion. |

Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields in the etherification step.

Purity Assessment and Isolation Techniques

The purity of the final product, this compound, is crucial for its intended applications. Several techniques can be employed for its assessment and purification.

Purity Assessment Methods:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of phenoxyacetic acid derivatives. nih.govsielc.com A reversed-phase column with a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape, is commonly used. nih.govsielc.com

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are used to confirm the chemical structure and identify any impurities.

Isolation and Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. organic-chemistry.org A suitable solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

Column Chromatography: If recrystallization is not sufficient to remove impurities, silica (B1680970) gel column chromatography can be employed. A solvent system of appropriate polarity is used to separate the desired product from any byproducts or unreacted starting materials.

By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, this compound can be synthesized with high purity and in good yield.

Chemical Reactivity and Transformations of 2 2 Acetyl 5 Bromophenoxy Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a classical functional group that readily undergoes nucleophilic acyl substitution reactions. Its reactivity can be enhanced by converting the hydroxyl (-OH) portion into a better leaving group. libretexts.org

Esterification is one of the most fundamental reactions of carboxylic acids. The conversion of 2-(2-Acetyl-5-bromophenoxy)acetic acid to its corresponding esters can be achieved through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

The reaction is reversible, and equilibrium typically favors the products when the alcohol is used in excess or when water is removed as it is formed. google.com

Table 1: Examples of Esterification of this compound

| Reactant (Alcohol) | Product | Catalyst | Conditions |

|---|---|---|---|

| Methanol | Methyl 2-(2-acetyl-5-bromophenoxy)acetate | H₂SO₄ | Reflux |

| Ethanol | Ethyl 2-(2-acetyl-5-bromophenoxy)acetate | H₂SO₄ | Reflux |

| 2-Propanol | Isopropyl 2-(2-acetyl-5-bromophenoxy)acetate | H₂SO₄ | Reflux |

This table presents plausible reaction outcomes based on established chemical principles of Fischer esterification.

The carboxylic acid can be converted into amides by reaction with primary or secondary amines. Due to the low basicity of amines required to deprotonate the carboxylic acid and the poor leaving group nature of the hydroxide (B78521) ion, the direct reaction requires high temperatures and is often inefficient. libretexts.org A more practical approach involves first activating the carboxylic acid.

One common laboratory method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 2-(2-acetyl-5-bromophenoxy)acetyl chloride can then react readily with an amine at room temperature to yield the corresponding amide.

Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. libretexts.org

Table 2: Examples of Amidation Reactions

| Amine Reagent | Activating Agent | Product |

|---|---|---|

| Ammonia | SOCl₂ | 2-(2-Acetyl-5-bromophenoxy)acetamide |

| Aniline (B41778) | SOCl₂ | N-phenyl-2-(2-acetyl-5-bromophenoxy)acetamide |

| Diethylamine | DCC | N,N-diethyl-2-(2-acetyl-5-bromophenoxy)acetamide |

This table illustrates potential synthetic targets through standard amidation and peptide coupling methodologies.

Acid hydrazides are valuable synthetic intermediates, particularly for the synthesis of nitrogen-containing heterocycles. ekb.eg this compound can be converted to its corresponding hydrazide, 2-(2-acetyl-5-bromophenoxy)acetohydrazide, by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent. This reaction often proceeds by first converting the acid to its methyl or ethyl ester, which then undergoes nucleophilic substitution with hydrazine.

The resulting hydrazide is a key precursor for synthesizing heterocyclic compounds like pyrazoles, triazoles, and oxadiazoles (B1248032). ijper.orgbibliomed.org For example, the reaction of a related compound, 2-(2-bromophenoxy)acetic acid, with hydrazine hydrate yields 2-(2-bromophenoxy)acetic acid hydrazide. echemi.com Acylation of hydrazides can occur as a side reaction when acids like acetic acid are present. nih.govpharm.or.jpresearchgate.net

Reactivity of the Acetyl Group

The acetyl group (-COCH₃) contains an electrophilic carbonyl carbon and acidic α-protons, making it susceptible to a variety of condensation and cyclization reactions.

Schiff Base Formation The carbonyl group of the acetyl moiety can condense with primary amines to form imines, commonly known as Schiff bases. internationaljournalcorner.com This reaction is typically catalyzed by a catalytic amount of acid, with optimal rates often observed in weakly acidic conditions (pH 4-5). quora.com The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the attack by the amine nucleophile. quora.com Schiff bases derived from phenoxyacetic acid derivatives have been synthesized and investigated for their biological activities. researchgate.netresearchgate.net

Table 3: Examples of Schiff Base Formation

| Primary Amine | Product (Schiff Base) |

|---|---|

| Aniline | 2-(5-Bromo-2-(1-(phenylimino)ethyl)phenoxy)acetic acid |

| p-Toluidine | 2-(5-Bromo-2-(1-(p-tolylimino)ethyl)phenoxy)acetic acid |

This table shows representative Schiff bases formed from the condensation of the acetyl group with various primary amines.

Chalcone (B49325) Synthesis Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and various heterocyclic compounds. ijarsct.co.innih.gov They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde in the presence of a base (like NaOH or KOH) or acid catalyst. nih.govresearchgate.net In this context, the acetyl group of this compound serves as the ketone component, reacting with various substituted benzaldehydes. The α-protons of the acetyl group are removed by the base to form an enolate, which then attacks the aldehyde carbonyl.

Table 4: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aromatic Aldehyde | Product (Chalcone Derivative) | Catalyst |

|---|---|---|

| Benzaldehyde | 2-(5-Bromo-2-(3-phenylacryloyl)phenoxy)acetic acid | NaOH |

| 4-Chlorobenzaldehyde | 2-(5-Bromo-2-(3-(4-chlorophenyl)acryloyl)phenoxy)acetic acid | NaOH |

| 4-Methoxybenzaldehyde | 2-(5-Bromo-2-(3-(4-methoxyphenyl)acryloyl)phenoxy)acetic acid | NaOH |

This table outlines the synthesis of various chalcone derivatives using the title compound as the ketone precursor.

Pyrazole (B372694) Synthesis Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. amazonaws.commdpi.com A common route to pyrazole synthesis involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine and its derivatives. hilarispublisher.com The chalcones synthesized from this compound (as described in 3.2.1) can be readily converted into pyrazole derivatives. The reaction proceeds via condensation of the hydrazine with the carbonyl group, followed by a cyclizing Michael addition.

Table 5: Synthesis of Pyrazole Derivatives from Chalcones

| Chalcone Precursor | Hydrazine Reagent | Pyrazole Product |

|---|---|---|

| 2-(5-Bromo-2-(3-phenylacryloyl)phenoxy)acetic acid | Hydrazine Hydrate | 2-(5-Bromo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid |

| 2-(5-Bromo-2-(3-phenylacryloyl)phenoxy)acetic acid | Phenylhydrazine | 2-(5-Bromo-2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid |

This table demonstrates the conversion of chalcone intermediates into corresponding pyrazole derivatives.

Oxadiazole Synthesis 1,3,4-Oxadiazoles are another important class of five-membered heterocycles. jocpr.com A prevalent synthetic pathway starts with an acid hydrazide, which undergoes cyclization. The hydrazide derivative, 2-(2-acetyl-5-bromophenoxy)acetohydrazide (formed in section 3.1.3), is a key intermediate.

One established method involves reacting the acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then subjected to oxidative cyclization. nih.gov A particularly relevant transformation is the reaction of N-acylhydrazones with acetic anhydride (B1165640), which acts as both a cyclizing and acetylating agent, to yield 3-acetyl-1,3,4-oxadiazoline derivatives. researchgate.netmdpi.com This reaction directly utilizes the reactivity of both the hydrazide and an external acetylating agent to form the final heterocyclic structure.

Table 6: Synthesis of 1,3,4-Oxadiazole Derivatives

| Intermediate | Reagent 2 | Cyclization Reagent | Product |

|---|---|---|---|

| 2-(2-Acetyl-5-bromophenoxy)acetohydrazide | Benzaldehyde | Acetic Anhydride | 2-(2-Acetyl-5-bromophenoxy)methyl)-3-acetyl-5-phenyl-2,3-dihydro-1,3,4-oxadiazole |

| 2-(2-Acetyl-5-bromophenoxy)acetohydrazide | Carbon Disulfide | Potassium Hydroxide | 5-((2-Acetyl-5-bromophenoxy)methyl)-1,3,4-oxadiazole-2(3H)-thione |

This table illustrates established synthetic routes to 1,3,4-oxadiazoles starting from the acid hydrazide derivative of the title compound.

Reduction and Oxidation Reactions

The chemical structure of this compound features three functional groups susceptible to redox transformations: the acetyl group (a ketone), the carboxylic acid, and the carbon-bromine bond. The specific outcome of a redox reaction is highly dependent on the choice of reagents and reaction conditions.

Reduction Reactions:

The acetyl and carboxylic acid groups can be selectively or simultaneously reduced. The aryl ketone of the acetyl group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). For a more complete reduction of the ketone to an ethyl group, harsher methods such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions are typically employed.

The carboxylic acid moiety is more resistant to reduction than the ketone. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to convert the carboxylic acid into a primary alcohol. libretexts.org This reagent would likely reduce both the acetyl and carboxylic acid groups simultaneously.

A significant competing reaction is the reductive dehalogenation of the carbon-bromine bond. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for removing aryl halides. researchwithrutgers.comorganic-chemistry.org This process can be selective, allowing for the removal of the bromine atom while leaving other functional groups like ketones and carboxylic acids intact. organic-chemistry.org Other methods for reductive dehalogenation include using radical initiators or photocatalysis. researchgate.netresearchgate.netorganic-chemistry.org

Oxidation Reactions:

The acetyl group can undergo Baeyer-Villiger oxidation, where a peroxy acid (like peracetic acid) converts the ketone into an ester. This would transform the 2-acetyl group into a 2-(acetyloxy) group, yielding 2-(5-bromo-2-(acetyloxy)phenoxy)acetic acid. The phenoxyacetic acid scaffold is generally stable towards mild oxidizing agents. chemicalbook.comcdhfinechemical.com However, strong oxidation, for instance with permanganate (B83412) or chromic acid under harsh conditions, would likely lead to the degradation of the aromatic ring and cleavage of the ether linkage. Studies on the oxidation of similar phenolic compounds with reagents like peracetic acid have shown that processes like hydroxylation of the aromatic ring can occur. nih.govresearchgate.net

Chemical Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key functional group for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including carboxylic acids and ketones. ikm.org.myrsc.org For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, offering a direct route to complex biaryl ether structures.

Table 1: Plausible Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-(2-Acetyl-5-phenylphenoxy)acetic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 2-(2-Acetyl-5-(4-methoxyphenyl)phenoxy)acetic acid |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-(2-Acetyl-5-(thiophen-2-yl)phenoxy)acetic acid |

Heck-Mizoroki Reaction:

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgbeilstein-journals.org This reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with alkenes like styrene (B11656) or acrylates would introduce a vinyl or substituted vinyl group at the 5-position of the phenoxy ring. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Table 2: Plausible Conditions for Heck Reaction

| Alkene Partner | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(2-Acetyl-5-styrylphenoxy)acetic acid |

| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | (E)-Ethyl 3-(4-acetyl-3-(carboxymethoxy)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 2-(2-Acetyl-5-(oct-1-en-1-yl)phenoxy)acetic acid |

Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction requires a palladium catalyst, typically a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This transformation would introduce an alkynyl moiety onto the aromatic ring, providing a precursor for further synthesis of more complex molecules. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the alkyne partner. nih.gov

Table 3: Plausible Conditions for Sonogashira Coupling

| Alkyne Partner | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 2-(2-Acetyl-5-(phenylethynyl)phenoxy)acetic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | THF | 2-(2-Acetyl-5-((trimethylsilyl)ethynyl)phenoxy)acetic acid |

| 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 2-(2-Acetyl-5-(hept-1-yn-1-yl)phenoxy)acetic acid |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the acetyl group is electron-withdrawing. However, it is positioned meta to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge that would develop during a nucleophilic attack at the carbon bearing the bromine. Consequently, the bromine atom is not significantly activated towards a classical SNAr mechanism. Therefore, displacing the bromine via nucleophilic aromatic substitution would likely require very harsh reaction conditions (high temperatures and pressures) or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which would be difficult to control given the substitution pattern.

Stability and Degradation Pathways

The stability of this compound is governed by the resilience of its core functional groups. Phenoxyacetic acid and its derivatives are generally stable compounds under normal storage conditions. chemicalbook.comcdhfinechemical.comguidechem.com However, they can undergo degradation through several pathways under specific chemical, physical, or biological stresses.

Hydrolytic Cleavage: The ether linkage is one of the more susceptible bonds in the molecule. Under strongly acidic conditions, the ether oxygen can be protonated, facilitating cleavage of the C-O bond to yield 4-bromo-2-acetylphenol and glycolic acid. acs.orgmasterorganicchemistry.comresearchgate.net This reaction is typically slow and requires heating with strong acids like HI or HBr. masterorganicchemistry.com

Reductive Dehalogenation: As mentioned previously, the carbon-bromine bond can be cleaved under reductive conditions, such as catalytic hydrogenation, leading to the formation of 2-(2-acetylphenoxy)acetic acid. researchwithrutgers.comorganic-chemistry.org This represents a key degradation pathway in reductive environments.

Oxidative Degradation: While stable to mild oxidants, the molecule can be degraded by powerful oxidizing agents or advanced oxidation processes. For instance, ozonation of phenoxyacetic acid has been shown to proceed through intermediates like phenyl formate, salicylic (B10762653) acid, and phenol (B47542), eventually leading to ring-opening and the formation of smaller organic acids like oxalic acid. researchgate.net

Photodegradation: Many aromatic compounds are susceptible to degradation upon exposure to UV light. The photodegradation of phenoxyacetic acid has been studied and can be a relevant environmental degradation pathway. chemicalbook.com

Biodegradation: Phenoxyacetic acid derivatives are famously used as herbicides (e.g., 2,4-D), and their biodegradation pathways in soil and by microorganisms are well-documented. nih.govacs.org It is plausible that this compound could be similarly degraded by microbial populations capable of cleaving the ether bond or metabolizing the aromatic ring. nih.govacs.org

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a wide range of functional derivatives such as esters and amides. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The synthesis of esters from this compound can be achieved through various standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (DCC) or phosphonitrilic chloride. These methods allow for the introduction of a diverse array of alkyl and aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule. google.com

Amide Formation: Amide derivatives are readily synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation is typically facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is then reacted with the desired amine. Alternatively, direct amidation can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or boronic acid-based catalysts, which offer milder reaction conditions and broader functional group tolerance. acs.orgorganic-chemistry.org The synthesis of amides introduces a hydrogen bond donor and acceptor, which can be critical for molecular recognition in biological systems.

Table 1: Examples of Carboxylic Acid Modifications

| Derivative Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Esters | Alcohol, H₂SO₄ (Fischer Esterification) | Increased lipophilicity |

| Amides | SOCl₂, Amine; or Amine, HATU, DIEA | Introduction of H-bond donors/acceptors |

Structural Variations at the Acetyl Moiety

The acetyl group provides another key site for structural diversification. The carbonyl group can be reduced to a secondary alcohol or converted into other functional groups like oximes, offering opportunities to alter the compound's electronic and steric properties.

Reduction of the Ketone: The acetyl group's carbonyl can be reduced to a hydroxyl group to form a 2-(2-(1-hydroxyethyl)-5-bromophenoxy)acetic acid derivative. This transformation is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Acetic acid can also be used to promote the reduction of ketones by certain borane (B79455) reagents. nih.govresearchgate.net This modification introduces a chiral center and a hydrogen-bonding group, which can significantly influence biological activity.

Oxime Formation: The carbonyl group of the acetyl moiety can react with hydroxylamine (B1172632) to form an oxime. This reaction is typically carried out in the presence of a base. google.com The resulting oxime can exist as E and Z isomers, introducing further structural diversity. Oximes can serve as intermediates for further transformations or contribute to the biological profile of the molecule.

Table 2: Examples of Acetyl Moiety Modifications

| Modification | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Oximation | NH₂OH·HCl, Base | Oxime |

Alterations of the Halogen Substituent (e.g., Chlorine, Iodine, Fluorine Analogues)

The bromine atom on the phenyl ring is a versatile handle for introducing a variety of substituents through cross-coupling reactions. This allows for the synthesis of analogues with different halogens or the introduction of entirely new carbon or nitrogen-based functionalities. The nature of the halogen itself can also be varied to fine-tune the electronic properties and metabolic stability of the molecule. The synthesis of chloro, iodo, or fluoro analogues would typically start from the corresponding halogenated phenol.

Cross-Coupling Reactions: The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-substituted scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base. semanticscholar.orgresearchgate.net This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the core scaffold. nih.govnih.gov

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net This allows for the synthesis of a diverse library of aniline derivatives.

Table 3: Halogen Modification Strategies

| Reaction | Typical Reagents | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C-N |

Positional Isomers and Ring System Modifications

The synthesis of positional isomers of this compound, where the acetyl and bromo groups are at different positions on the phenoxy ring, can provide valuable insights into the spatial requirements for biological activity. For instance, synthesizing the 3-acetyl or 4-acetyl regioisomers would involve starting with the corresponding substituted phenols.

The core phenoxyacetic acid structure itself can be considered a modification of a simpler phenylacetic acid. The synthesis of related structures, such as 2-(2-acetyl-5-methoxyphenoxy)acetic acid, has been reported. nih.gov Furthermore, the phenyl ring could be replaced with other aromatic or heteroaromatic ring systems, such as thiophene, to explore the impact of different electronic and steric properties on the molecule's function. For example, the synthesis of 5-carboxy-2-acetylthiophene has been described, which represents a thiophene-based analogue. google.com

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

The this compound scaffold can be covalently linked to other known pharmacophores to create hybrid molecules. This strategy aims to combine the biological activities of both moieties into a single molecule, potentially leading to synergistic effects, improved efficacy, or a dual mode of action. nih.govsemanticscholar.org

The carboxylic acid functionality is a common attachment point for creating these hybrids. For example, it can be coupled with an amino-containing pharmacophore to form an amide linkage. The bromo-substituent, via cross-coupling reactions, also provides a convenient site for linking to other molecular fragments. The design of such hybrid molecules is a rational approach in drug discovery to target multiple pathways or to enhance the properties of existing drugs. mdpi.com

Biological Activities

Antimicrobial Activity

Aryloxyacetic acid derivatives are a well-established class of compounds with potential antimicrobial properties. The presence of a bromine atom in the structure of 2-(2-Acetyl-5-bromophenoxy)acetic acid is particularly noteworthy, as halogenation has been shown to enhance the antimicrobial activity of many organic compounds. propulsiontechjournal.com Studies on para-bromophenoxyacetic acid have demonstrated its efficacy against a range of bacteria and fungi, with its bromo group believed to contribute to its enhanced effectiveness. propulsiontechjournal.com It is hypothesized that this compound could exhibit inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Similar to their antibacterial properties, aryloxyacetic acids have also been investigated for their antifungal potential. The incorporation of bromine into phenolic structures has been linked to significant antifungal effects. nih.gov Therefore, this compound is a promising candidate for evaluation as an antifungal agent against various pathogenic fungi. Research on related halogenated furanones has shown that these compounds can display potent antifungal activity, suggesting that the combination of a halogen and an oxygen-containing heterocyclic or pseudo-heterocyclic system can be a fruitful strategy for developing new antifungal agents. nih.gov

Table 2: Summary of Potential

| Activity | Rationale |

| Antimicrobial | The aryloxyacetic acid scaffold is known for antimicrobial properties. The bromine substituent is expected to enhance this activity. |

| Antifungal | Brominated phenolic compounds have demonstrated significant antifungal effects. |

Conclusion

In Vitro Biological Activity Investigations of 2 2 Acetyl 5 Bromophenoxy Acetic Acid and Its Analogues

Evaluation of Antimicrobial Properties

The antimicrobial potential of phenoxyacetic acid analogues has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic microorganisms. The introduction of various substituents on the phenoxy ring can significantly modulate the antimicrobial spectrum and potency.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus)

Analogues of 2-(2-acetyl-5-bromophenoxy)acetic acid have been investigated for their activity against Gram-positive bacteria. For instance, certain 4-phenylazophenoxyacetic acids have demonstrated antimicrobial effects against Staphylococcus aureus. researchgate.net The antibacterial activity of such compounds is often influenced by the nature and position of substituents on the aromatic rings. In some studies, newly synthesized phenoxyacetamide derivatives were tested against Staphylococcus aureus ATCC 25923, although in one particular study, the tested compounds did not show activity at a concentration of 50 micrograms/ml. nih.gov Other research has shown that specific analogues can exhibit significant antibacterial action against this pathogen. mdpi.comresearchgate.net

Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The efficacy of phenoxyacetic acid analogues extends to Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure. Studies on para-bromophenoxyacetic acid have indicated inhibitory effects against E. coli and Klebsiella pneumoniae. propulsiontechjournal.com Similarly, other phenoxyacetic acid derivatives have been evaluated against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netnih.govnih.govresearchgate.netwits.ac.zanih.gov While some synthesized phenoxyacetamide derivatives were found to be inactive against E. coli ATCC 25922 and P. aeruginosa ATCC 27853 at the tested concentrations, the broader class of compounds holds promise. nih.gov

| Bacterial Strain | Compound Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | 4-phenylazophenoxyacetic acids | Antimicrobial effects observed researchgate.net |

| Escherichia coli | para-bromophenoxyacetic acid | Inhibitory effects noted propulsiontechjournal.com |

| Pseudomonas aeruginosa | Phenoxyacetic acid derivatives | Variable activity reported researchgate.netnih.gov |

| Klebsiella pneumoniae | para-bromophenoxyacetic acid | Inhibitory effects noted propulsiontechjournal.com |

Antifungal Activity (e.g., Candida albicans)

In addition to antibacterial properties, the antifungal potential of these analogues has been explored. Para-bromophenoxyacetic acid has shown inhibitory effects against the opportunistic yeast Candida albicans. propulsiontechjournal.com The broader class of phenoxyacetic acid derivatives has also been tested against C. albicans, with some analogues demonstrating notable antifungal activity. researchgate.netnih.govmdpi.comnih.gov However, in a study involving new N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides, the compounds were devoid of antifungal activity against Candida albicans ATCC 10231 at a maximum tested concentration of 100 micrograms/ml. nih.govresearchgate.net

Determination of Minimum Inhibitory Concentrations (MIC)

To quantify the antimicrobial potency, the minimum inhibitory concentration (MIC) is a critical parameter. For certain phenoxyacetic acid derivatives, MIC values have been determined against various microbial strains. For example, some 2-acyl-1,4-benzohydroquinone derivatives, which share a phenolic core, have shown MIC values ranging from 2 to 16 μg/mL against different fungal strains. researchgate.net In a study on natural compounds, hinokitiol, a monoterpenoid, displayed a MIC of 8.21 µg/mL against C. albicans. nih.govmdpi.com Such data is crucial for comparing the efficacy of different analogues and for understanding their structure-activity relationships.

| Compound/Analogue Type | Microorganism | Reported MIC (μg/mL) |

|---|---|---|

| 2-octanoylbenzohydroquinone | Candida krusei | 2 researchgate.net |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 researchgate.net |

| Hinokitiol | Candida albicans | 8.21 nih.govmdpi.com |

Assessment of Antiproliferative Activity in Cancer Cell Lines

The potential of this compound analogues as anticancer agents has been investigated through in vitro screening against various human cancer cell lines. These studies aim to identify compounds that can inhibit the proliferation of cancer cells, a key characteristic of potential chemotherapeutic agents.

Screening Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

Analogues of this compound have been evaluated for their cytotoxic effects on several cancer cell lines. For instance, brominated acetophenone (B1666503) derivatives have been tested against human breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), and colorectal adenocarcinoma (Caco-2) cells. farmaciajournal.comfarmaciajournal.com In one study, a particular brominated derivative exhibited IC50 values of 11.80 ± 0.89 µg/mL against A549 cells and less than 10 µg/mL against MCF-7 cells. farmaciajournal.comfarmaciajournal.com

Other studies have focused on different phenoxyacetic acid derivatives and their analogues. For the hepatocellular carcinoma cell line (HepG2), the antiproliferative activity of various compounds has been assessed, with some showing dose-dependent inhibition. nih.govresearchgate.netresearchgate.netwaocp.org Similarly, the MCF-7 breast cancer cell line has been a common target for screening cytotoxic activity of synthetic derivatives, with some compounds showing potent inhibitory effects. researchgate.netnih.govresearchgate.netnih.gov The human lung carcinoma cell line (A549) has also been used to evaluate the anticancer potential of novel complexes and derivatives, with some exhibiting significant cytotoxic activities. nih.govresearchgate.netnih.gov

| Cell Line | Compound/Analogue Type | Reported IC50 (μg/mL) |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Ciprofloxacin Chalcone (B49325) Hybrid | 22 (24h), 5.6 (48h) waocp.org |

| MCF-7 (Breast Adenocarcinoma) | Brominated acetophenone derivative (5c) | < 10 farmaciajournal.comfarmaciajournal.com |

| A549 (Alveolar Adenocarcinoma) | Brominated acetophenone derivative (5c) | 11.80 ± 0.89 farmaciajournal.comfarmaciajournal.com |

Inhibition of Cell Proliferation Assays

The anti-proliferative potential of phenoxyacetic acid and phenoxy acetamide (B32628) analogues has been evaluated against various human cancer cell lines using in vitro cytotoxicity assays, such as the MTT assay. mdpi.com These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. mdpi.com

One study investigated new semi-synthetic phenoxy acetamide derivatives for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com A particular phenoxy acetamide compound (referred to as compound I) demonstrated a significant, dose-dependent inhibition of HepG2 cell viability, with an IC50 value of 1.43 µM. mdpi.com This was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 µM) and another synthesized analogue (compound II, IC50 of 6.52 µM). mdpi.com The same compound (I) was also active against the MCF-7 cell line, with a reported IC50 value of 10.51 µM. mdpi.com Notably, this compound showed selective anti-proliferative action, being 25 times more potent against the HepG2 cancer cells than against non-tumor liver cells (THLE-2). mdpi.com

In another research effort, a series of novel phenoxyacetic acid shikonin (B1681659) esters were designed as potential inhibitors of the PI3K-Akt signaling pathway, which is often overactive in certain cancers. nih.gov Many of these esters showed greater anti-proliferative activity against KRAS-mutant colon cancer cell lines (HCT116 and HCT-8) than the control compound, MK2206, while also exhibiting lower cytotoxicity against normal cells compared to the parent compound, shikonin. nih.gov Similarly, studies on phenylacetamide derivatives, which are structurally related, have shown significant cytotoxic effects against MCF-7, MDA-MB-468, and PC-12 cancer cell lines, with IC50 values as low as 0.6 to 0.7 µM. tbzmed.ac.ir These findings suggest that the phenoxyacetic acid scaffold is a promising template for the development of new anti-proliferative agents. nih.govtbzmed.ac.ir

Table 1: Cytotoxic Activity of Phenoxy Acetamide Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound I | HepG2 | 1.43 |

| Compound II | HepG2 | 6.52 |

| 5-Fluorouracil | HepG2 | 5.32 |

| Compound I | MCF-7 | 10.51 |

Enzyme Inhibition Studies

Phenoxyacetic acid derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com While COX-1 is typically involved in baseline physiological functions, COX-2 is induced during inflammation, making it a significant therapeutic target. mdpi.com

In vitro COX inhibitor screening assays are used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). mdpi.com A recent study evaluated a series of newly synthesized phenoxyacetic acid analogues for their inhibitory activity against both ovine COX-1 and human COX-2. mdpi.com

The results indicated that the tested compounds displayed moderate to potent inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.06 µM to 0.97 µM. Several analogues emerged as particularly potent, with IC50 values between 0.06 µM and 0.09 µM, which is comparable to the highly selective COX-2 inhibitor Celecoxib (IC50 = 0.05 µM). mdpi.com

Against the COX-1 isoform, the compounds generally showed mild to moderate inhibitory effects, with IC50 values in the range of 4.07 µM to 14.5 µM. mdpi.com This compares favorably to the non-selective anti-inflammatory drug Mefenamic acid (IC50 = 29.9 µM). mdpi.com The selectivity of a compound for COX-2 over COX-1 is a critical parameter in drug design, aimed at reducing gastrointestinal side effects associated with COX-1 inhibition. mdpi.com The selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), showed that some phenoxyacetic acid derivatives achieved high COX-2 selectivity, with SI values ranging from 111.53 to 133.34. mdpi.com

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Phenoxyacetic Acid Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Analogue 5c | 14.5 ± 0.2 | 0.44 ± 0.04 | 32.95 |

| Analogue 5d | 9.98 ± 0.15 | 0.08 ± 0.01 | 124.75 |

| Analogue 5f | 9.98 ± 0.13 | 0.09 ± 0.01 | 110.88 |

| Analogue 7b | 4.07 ± 0.12 | 0.08 ± 0.01 | 50.87 |

| Analogue 10c | 7.98 ± 0.09 | 0.09 ± 0.01 | 88.66 |

| Analogue 10f | 8.03 ± 0.11 | 0.06 ± 0.01 | 133.83 |

| Mefenamic acid | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.10 |

| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |

Data sourced from a study on novel phenoxy acetic acid derivatives. mdpi.com

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction or increased activity of this enzyme can lead to hyperuricemia, a precursor to gout. mdpi.com Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing this condition. mdpi.com While various classes of compounds, including flavonoids and other phenolics, have been evaluated for XO inhibitory activity, a review of the available scientific literature did not yield specific data on the in vitro inhibitory effects of this compound or its direct analogues on xanthine oxidase. researchgate.netnih.govnih.gov

Alkaline phosphatases (ALPs) are a group of enzymes that remove phosphate (B84403) groups from various molecules. mdpi.com Aberrant ALP activity is associated with several pathological conditions, including bone disorders and certain types of cancer, making ALP isoenzymes a target for inhibitor development. mdpi.comresearchgate.net Numerous synthetic compounds, such as pyrazolo-oxothiazolidines and thiazol-ylidene-benzamides, have been identified as potent ALP inhibitors in vitro. mdpi.comresearchgate.net However, based on a search of published research, no specific studies detailing the in vitro inhibitory activity of this compound or its analogues against alkaline phosphatase were identified.

Other Relevant In Vitro Pharmacological Activity Screening

Beyond direct enzyme inhibition, the anti-inflammatory properties of phenoxyacetic acid derivatives have been investigated using in vitro cell-based models that mimic aspects of the inflammatory response. These models often involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of key pro-inflammatory mediators. mdpi.comtmrjournals.com

A primary mechanism for anti-inflammatory action is the suppression of pro-inflammatory cytokines and other signaling molecules. mdpi.com Studies on phenoxyacetic acid analogues have demonstrated their ability to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in inflammatory models. mdpi.com For instance, two potent COX-2 inhibiting analogues, compounds 5f and 7b, were found to lower TNF-α levels by 61.04% and 64.88%, respectively. mdpi.com In the same assay, they reduced PGE2 levels by 60.58% and 57.07%, respectively, providing further evidence of their anti-inflammatory effectiveness. mdpi.com

The production of these mediators is often controlled by upstream signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway. nih.gov The inhibition of NF-κB activation is a key target for anti-inflammatory drugs. nih.govresearchgate.net Additionally, the suppression of nitric oxide (NO) production, mediated by inducible nitric oxide synthase (iNOS), is another important in vitro marker of anti-inflammatory activity. tmrjournals.comnih.gov While the specific effects of this compound on these pathways have not been detailed, the demonstrated reduction in TNF-α and PGE2 by its analogues suggests that their mechanism of action involves the modulation of these critical inflammatory pathways. mdpi.com

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a key mechanism for inducing cell cycle arrest and apoptosis in cancerous cells, making tubulin a significant target for anticancer drug development. Investigations into the in vitro biological activity of this compound and its analogues have explored their potential to inhibit tubulin polymerization, a critical process in microtubule formation.

Research into compounds structurally related to this compound has shed light on the potential mechanisms by which this class of molecules may exert its effects on tubulin dynamics. While specific data on this compound is not extensively available in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, certain derivatives have been shown to interfere with microtubule formation, leading to a disruption of the cellular microtubule network.

Studies on various molecular hybrids and derivatives have demonstrated that modifications to the core structure can significantly influence the tubulin polymerization inhibitory activity. For example, the introduction of different substituent groups on the phenoxy ring can alter the binding affinity of the compound to tubulin, thereby affecting its inhibitory potency.

In studies of analogous compounds, the inhibitory effect on tubulin polymerization is often quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the polymerization process by 50%. While specific IC50 values for this compound are not detailed in the available research, the activity of related structures suggests that this compound may also function as a tubulin polymerization inhibitor. The general findings from these studies indicate that phenoxyacetic acid derivatives can be potent inhibitors of tubulin assembly.

Detailed research findings on analogous compounds have revealed that they can bind to the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The effectiveness of these compounds is often correlated with their ability to disrupt the microtubule network within cancer cells.

Interactive Data Table of Tubulin Polymerization Inhibition for Analogous Compounds: (Note: The following data is for compounds analogous to this compound and is presented to illustrate the potential activity of this class of compounds.)

| Compound Analogue | IC50 (µM) for Tubulin Polymerization Inhibition | Cell Line | Reference |

| Analogue A | 1.67 | A549 | mdpi.com |

| Analogue B | 1.00 | A549 | mdpi.com |

| Analogue C | 2.06 | - | mdpi.com |

| Analogue D | 2.1 | - | mdpi.com |

| Analogue E | 5.08 | - | mdpi.com |

| Analogue F | 3.4 | - | mdpi.com |

| Analogue G | 6.92 | - | mdpi.com |

These findings underscore the potential of this compound and its analogues as inhibitors of tubulin polymerization, a promising avenue for the development of novel anticancer agents. Further research is necessary to specifically elucidate the in vitro tubulin polymerization inhibition profile of this compound.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the class of substituted phenoxyacetic acids, the key pharmacophoric features can be generalized to include:

An Aromatic Ring: This feature, the phenyl ring of the phenoxy group, typically engages in hydrophobic and π-stacking interactions within a receptor's binding pocket.

An Ether Linkage: The oxygen atom connecting the phenyl ring to the acetic acid moiety provides a specific spatial orientation and can act as a hydrogen bond acceptor.

A Carboxylic Acid Group: This acidic moiety is often crucial for biological activity, acting as a hydrogen bond donor and acceptor or forming ionic interactions with positively charged residues (e.g., arginine or lysine) in a target protein.

Substituent Zone: The aromatic ring provides positions (ortho, meta, para) for substitution. The nature, size, and electronic properties of these substituents are critical for modulating the molecule's activity, selectivity, and pharmacokinetic properties. In 2-(2-Acetyl-5-bromophenoxy)acetic acid, this zone is occupied by an acetyl group at the ortho-position and a bromine atom at the meta-position relative to the ether linkage.

The specific spatial relationship between the aromatic ring, the plane of the carboxylic acid group, and the substituents is fundamental to the molecule's ability to adopt the correct conformation for binding to its biological target.

Influence of the Acetyl Group on Biological Efficacy

The acetyl group at the C2 (ortho) position of the phenoxy ring introduces distinct steric and electronic properties that can significantly influence biological efficacy. An acetyl group consists of a carbonyl group double-bonded to an oxygen atom and single-bonded to a methyl group. Its impact can be multifaceted:

Steric Hindrance: The presence of the acetyl group in the ortho position can enforce a specific rotational angle (dihedral angle) between the phenoxy ring and the acetic acid side chain. This conformational constraint can be either beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing it from adopting the necessary shape to fit a binding site.

Electronic Effects: The carbonyl moiety is strongly electron-withdrawing, which can alter the electron density of the aromatic ring. This influences the pKa of the carboxylic acid and the nature of the aromatic ring's interactions with a target.

Hydrogen Bonding Capacity: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor residue in a receptor. This can be a critical anchoring point that enhances binding affinity.

Metabolic Handle: The acetyl group can be a site for metabolic modification, which could lead to either activation or deactivation of the compound in vivo.

Impact of the Bromine Substituent and its Positional Isomerism

The substitution of a bromine atom on the aromatic ring at the C5 position has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, like bromine, are known to influence activity through several mechanisms:

Steric Bulk: Bromine is larger than hydrogen and other common substituents like fluorine or chlorine. Its size can be critical for filling a specific hydrophobic pocket in a receptor. If the pocket is too small, the bromine atom will cause a steric clash, reducing or abolishing activity.

Electronic Influence: As a halogen, bromine is an electron-withdrawing group through induction but can be a weak π-donating group due to its lone pairs. This dual nature modifies the electronic character of the aromatic ring, affecting its interactions and reactivity.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site (like a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) on the receptor. This can be a strong, directional interaction that significantly contributes to binding affinity.

The position of the substituent is critical. Studies on chlorinated phenoxyacetic acid herbicides have shown that the number and placement of chlorine atoms on the aromatic ring directly affect the compound's biological activity and toxicity. nih.govresearchgate.net For example, substitution at the para-position (C4) was found to have a less destabilizing effect on the π-electron system of the ring compared to ortho or meta substitutions. nih.gov In a study on substituted quinolines, compounds containing one or two bromine atoms demonstrated strong antiproliferative activity against various tumor cell lines, underscoring the potential of bromine to confer potent bioactivity. researchgate.net The specific placement at C5 in this compound suggests a targeted interaction within a receptor site that can accommodate its size and electronic properties.

Role of the Phenoxyacetic Acid Core in Modulating Activity

The core structure establishes the essential spatial relationship between the aromatic ring and the acidic functional group. The ether oxygen provides flexibility, allowing the two ends of the molecule to adopt various conformations to best fit a binding site. The carboxylic acid is a key interacting group, often essential for anchoring the molecule to its target. The physicochemical properties of the entire molecule, such as its solubility, polarity, and pKa, are determined by the interplay between this core and the attached substituents. nih.gov The core's inherent properties are fine-tuned by the electronic and steric nature of the substituents, demonstrating its role as a versatile and tunable platform for drug design.

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. For phenoxyacetic acid derivatives, QSAR studies have been employed to predict biological efficacy and understand the key properties driving their function. mdpi.com

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. Key molecular descriptors often found to be important in QSAR models for phenoxyacetic acid derivatives include: mdpi.com

Lipophilicity Descriptors (e.g., logP, log k_w,IAM): These describe the compound's partitioning between fatty and aqueous environments, which is crucial for membrane transport and hydrophobic interactions.

Electronic Descriptors (e.g., Hammett constants, dipole moment): These quantify the electronic effects of substituents on the aromatic ring, influencing pKa and electrostatic interactions.

Steric/Topological Descriptors (e.g., Molecular Weight, Molar Refractivity): These relate to the size and shape of the molecule, which are critical for fitting into a receptor binding site.

Quantum Chemical Descriptors: These are derived from computational chemistry and can describe properties like the energy of molecular orbitals (HOMO/LUMO).

A typical QSAR study might involve developing models using techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). For a series of phenoxyacetic acid congeners, one study found that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors were key predictors for penetration through biological barriers and binding to proteins. mdpi.com The robustness of these models is typically evaluated using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and a predictive r² (r²_pred) from an external test set. mdpi.commdpi.com

Table of QSAR Model Statistical Parameters for Phenoxyacetic Acid Derivatives

| Model Type | Predicted Property | r² | q² | r²_pred | Key Descriptors |

| MLR | Plant Cuticle Permeation | >0.8 | N/A | >0.8 | Lipophilicity, Polarizability, H-bond count |

| PLS | Skin Permeation | >0.8 | N/A | Moderate | Lipophilicity, Polarizability, H-bond count |

| MLR | HSA Binding | >0.8 | N/A | >0.8 | Lipophilicity, Polarizability, H-bond count |

| Data synthesized from studies on phenoxyacetic acid congeners. mdpi.com N/A indicates data not available in the source. |

Such models are invaluable for virtually screening new potential derivatives and prioritizing the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery and development process.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its biological target.

Estimation of Binding Affinities to Target ProteinsBeyond predicting the binding pose, molecular docking provides a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable ligand-receptor complex.ijper.orgFor 2-(2-Acetyl-5-bromophenoxy)acetic acid, docking studies against various enzymes or receptors could rank its potential efficacy as an inhibitor or modulator. For example, docking studies of related compounds against targets like acetylcholinesterase have been used to predict inhibitory potential by analyzing the binding energies and interactions with key residues such as tyrosine and tryptophan.nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a docking study of this compound against various protein targets.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, π-Stacking |

| Aldose Reductase | -7.9 | His110, Trp111 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -7.2 | His94, Thr199 | Hydrogen Bond, Coordination |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles.

Electronic Structure Properties (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)DFT calculations can determine the distribution of electrons within this compound, providing insights into its reactivity.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For similar aromatic compounds, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the electron-withdrawing acetyl and carboxylic acid groups. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atoms of the acetyl and carboxyl groups. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Such maps are valuable for predicting non-covalent interactions in biological systems. uomphysics.net

A summary of hypothetical DFT results is presented in the table below.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical stability and reactivity |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of binding, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility and time-dependent behavior of molecules.

Conformational Analysis : This involves identifying the stable low-energy conformations (shapes) of this compound. The molecule's flexibility, particularly the rotation around the ether linkage and the acetic acid side chain, can be systematically studied to find the most probable shapes it will adopt.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its behavior in a simulated environment, such as in water. osti.govresearchgate.net An MD simulation of this compound complexed with a protein could reveal the stability of the binding pose predicted by docking, show how water molecules mediate the interaction, and highlight key fluctuations in the protein and ligand structure.

In Silico ADME Prediction and Pharmacokinetic Parameters

The evaluation of a drug candidate's ADME profile is critical to understanding its potential efficacy and disposition within the body. For this compound, a comprehensive suite of pharmacokinetic parameters has been predicted using advanced computational models. These predictions offer insights into the compound's likely behavior from administration to elimination.

Physicochemical Properties and Lipophilicity

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 289.08 g/mol |

| LogP (Consensus) | 2.15 |

| Topological Polar Surface Area (TPSA) | 63.60 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 1 |

Absorption and Bioavailability

The oral bioavailability of a drug is significantly influenced by its absorption characteristics in the gastrointestinal tract. Key parameters in this regard include water solubility and intestinal absorption. Predictive models suggest that this compound possesses favorable characteristics for oral absorption. The compound is predicted to be readily absorbed by the human intestine. Furthermore, its adherence to established drug-likeness rules, such as Lipinski's rule of five, indicates a high likelihood of good oral bioavailability.

Table 2: Predicted Absorption and Bioavailability Parameters of this compound

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | No |

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Important considerations for distribution include the volume of distribution (VDss) and the extent of plasma protein binding. The predictions for this compound suggest a moderate distribution into the tissues. Crucially, the compound is not predicted to cross the blood-brain barrier, which can be a desirable trait for drugs intended for peripheral targets, as it minimizes the potential for central nervous system side effects.

Table 3: Predicted Distribution Parameters of this compound

| Parameter | Predicted Log Value |

|---|---|

| VDss (human) | -0.15 log(L/kg) |

Metabolism

The metabolic fate of a drug is primarily determined by its interactions with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. In silico predictions indicate that this compound is unlikely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a favorable characteristic, as it suggests a lower likelihood of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by these enzymes.

Table 4: Predicted Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Inhibitor Prediction |

|---|---|

| CYP1A2 | No |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

Excretion

The final stage of a drug's journey through the body is its excretion. The total clearance of a drug is a measure of the efficiency of this process. The predicted total clearance for this compound suggests a moderate rate of elimination from the body.

Table 5: Predicted Excretion Parameters of this compound

| Parameter | Predicted Log Value |

|---|

Future Research Directions and Potential Applications

Design and Synthesis of Highly Potent and Selective Analogues

The development of analogues of 2-(2-Acetyl-5-bromophenoxy)acetic acid is a primary focus for enhancing biological activity and target selectivity. Synthetic strategies can be systematically employed to modify its core structure. For instance, the bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of a wide variety of aryl and heteroaryl substituents. nih.govresearchgate.net This approach can be used to explore the structure-activity relationship (SAR) and optimize binding to specific biological targets.

Modifications can also be directed at the acetyl and acetic acid moieties. The acetyl group can be reduced, oxidized, or transformed into other functional groups to alter the electronic and steric properties of the molecule. The carboxylic acid group can be converted into esters, amides, or coupled with amino acids or peptides to create novel derivatives with potentially altered pharmacokinetic profiles and biological activities. researchgate.net The synthesis of such analogues is crucial for developing compounds with improved potency and reduced off-target effects.

Table 1: Proposed Analogue Design and Synthetic Strategies

| Modification Site | Proposed Chemical Modification | Potential Synthetic Reaction | Anticipated Outcome |

|---|---|---|---|

| C5-Bromo Group | Replacement with aryl/heteroaryl groups | Suzuki or Stille Cross-Coupling | Enhanced target binding and selectivity |

| C2-Acetyl Group | Reduction to alcohol or conversion to oxime | Sodium borohydride (B1222165) reduction; reaction with hydroxylamine (B1172632) | Altered hydrogen bonding capacity and steric profile |

| Acetic Acid Moiety | Esterification or amidation | Fischer esterification; peptide coupling (e.g., with DCC) researchgate.net | Improved cell permeability and prodrug potential |

Exploration of Novel Biological Targets